Lenvatinib

Description

Properties

IUPAC Name |

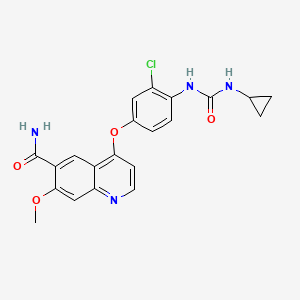

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSKHXYHFSIKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194605 | |

| Record name | Lenvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417716-92-8 | |

| Record name | Lenvatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=417716-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417716928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE083865G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lenvatinib: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an orally available, multiple-receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant clinical activity in a variety of solid tumors.[1][2][3] Its mechanism of action is centered on the potent and simultaneous inhibition of several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth overview of this compound's molecular targets, the signaling cascades it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting a specific array of receptor tyrosine kinases.[1][2] Primarily, it inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4), and the platelet-derived growth factor receptor alpha (PDGFRα).[1][2] Additionally, this compound shows inhibitory activity against the KIT and RET proto-oncogenes.[1][2] By blocking these receptors, this compound disrupts the downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3]

Quantitative Analysis of this compound's Kinase Inhibition

The potency of this compound against its molecular targets has been quantified through various in vitro kinase assays, typically measuring the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a quantitative measure of the drug's affinity and inhibitory activity.

| Target | IC50 (nM) | Ki (nM) | Reference |

| VEGFR1 (Flt-1) | 22 | 1.3 | [4][5] |

| VEGFR2 (KDR) | 4.0 | 0.74 | [4][5] |

| VEGFR3 (Flt-4) | 5.2 | 0.71 | [4][5] |

| FGFR1 | 46 | 22 | [4][5] |

| FGFR2 | 8.2 | [4] | |

| FGFR3 | 15 | [4] | |

| PDGFRα | 51 | [5] | |

| PDGFRβ | 100 | [5] | |

| KIT | 100 | 11 | [4][6] |

| RET | 1.5 | [4] |

Signaling Pathways Modulated by this compound

This compound's therapeutic efficacy stems from its ability to concurrently inhibit multiple critical signaling pathways involved in tumorigenesis.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound's inhibition of VEGFR1, VEGFR2, and VEGFR3 blocks the pro-angiogenic signals mediated by VEGF, thereby suppressing tumor neovascularization.

References

- 1. Kit signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

- 4. RET proto-oncogene - Wikipedia [en.wikipedia.org]

- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

Preclinical Profile of Lenvatinib in Thyroid Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Lenvatinib in various types of thyroid cancer, including differentiated (DTC), medullary (MTC), and anaplastic (ATC) thyroid cancers. This document synthesizes key findings on this compound's mechanism of action, in vitro and in vivo efficacy, and associated signaling pathways, presenting quantitative data in structured tables and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and experimental designs.

In Vitro Efficacy of this compound

This compound has demonstrated varied antiproliferative activity across a panel of human thyroid cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

Table 1: this compound IC50 Values in Human Thyroid Cancer Cell Lines

| Cell Line | Thyroid Cancer Type | IC50 (µM) | Reference |

| RO82-W-1 | Differentiated (DTC) | 3.8 | [1] |

| TT | Medullary (MTC) | 0.078 | [1] |

| 8505C | Anaplastic (ATC) | 24.26 | [2] |

| TCO1 | Anaplastic (ATC) | 26.32 | [2] |

| BRAF WT/V600E-ATC | Anaplastic (ATC) | 31.79 (without PDGF-BB) | [3] |

| BRAF WT/V600E-ATC | Anaplastic (ATC) | 16.42 (with PDGF-BB) | [3] |

| K1 | Differentiated (DTC) | > 10 | [1] |

| FTC-133 | Differentiated (DTC) | > 10 | [1] |

| FTC-236 | Differentiated (DTC) | > 10 | [1] |

| FTC-238 | Differentiated (DTC) | > 10 | [1] |

Note: this compound showed limited in vitro antiproliferative activity in 9 out of 11 cell lines tested in one study, with IC50 values greater than 10 µM[1].

In Vivo Antitumor Activity of this compound

This compound has demonstrated significant antitumor activity in various human thyroid cancer xenograft models in nude mice. The oral administration of this compound has been shown to inhibit tumor growth and, in some cases, cause tumor shrinkage.

Table 2: In Vivo Antitumor Efficacy of this compound in Thyroid Cancer Xenograft Models

| Xenograft Model | Thyroid Cancer Type | This compound Dose (mg/kg) | Treatment Duration | Antitumor Effect | Reference |

| 5 DTC Models | Differentiated (DTC) | 30 and 100 | 14 days | Significant tumor growth inhibition | [1] |

| 5 ATC Models | Anaplastic (ATC) | 10 and 100 | 14 days | Significant tumor growth inhibition | [1] |

| TT | Medullary (MTC) | 10, 30, and 100 | 29 days | Dose-dependent tumor growth inhibition; tumor shrinkage at 100 mg/kg | [1] |

| AF (ATC) | Anaplastic (ATC) | 25 | Not specified | Significant tumor growth inhibition | [4] |

| BRAF WT/V600E-ATC with pericytes | Anaplastic (ATC) | 100 | 3 weeks | Significant reduction in tumor size | [3] |

Mechanism of Action and Signaling Pathways

The inhibition of these RTKs by this compound disrupts downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

This compound Signaling Pathway

Resistance Mechanism: EGFR Pathway Activation

Preclinical studies have identified the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a potential mechanism of resistance to this compound in thyroid cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in thyroid cancer cell lines.

Protocol:

-

Cell Seeding: Plate thyroid cancer cells (e.g., 8505C, TCO1) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

-

This compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 50 µM) for 48-72 hours.

-

Cell Viability Assessment: Use a commercial cell viability reagent (e.g., XTT or WST-1) according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of target RTKs and downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat thyroid cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., FGFR1, FRS2, RET, AKT, ERK) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a preclinical in vivo model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human thyroid cancer cells (e.g., 1 x 10^7 cells) into the flank of athymic nude mice.

-

Tumor Growth and Treatment: Monitor tumor growth until the tumors reach a volume of 100-200 mm³. Randomize the mice into treatment and control groups. Administer this compound orally once daily at the desired doses (e.g., 10, 30, 100 mg/kg).

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days and calculate using the formula: (length x width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Immunohistochemistry (IHC) for Microvessel Density

Objective: To assess the anti-angiogenic effect of this compound by measuring microvessel density (MVD) in tumor tissues.

Protocol:

-

Tissue Preparation: Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Antigen Retrieval: Deparaffinize and rehydrate tissue sections, then perform antigen retrieval using a citrate buffer.

-

Immunostaining: Block endogenous peroxidase activity and incubate the sections with a primary antibody against an endothelial cell marker (e.g., CD31) overnight at 4°C.

-

Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB substrate.

-

Quantification: Count the number of stained microvessels in several high-power fields to determine the MVD.

Experimental Workflow Diagram

References

- 1. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Effects of this compound (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models [mdpi.com]

- 3. The Tyrosine Kinase Inhibitor this compound Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action (MOA) of LENVIMA® (this compound) [lenvimahcp.com]

In vitro and in vivo models for Lenvatinib research

A Technical Guide to In Vitro and In Vivo Models for Lenvatinib Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathways

This compound's efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) crucial for tumor progression.[1] By targeting VEGFRs, it potently blocks the formation of new blood vessels (angiogenesis), a process vital for supplying nutrients to growing tumors.[4][5] Concurrently, its inhibition of FGFR, PDGFRα, KIT, and RET disrupts intracellular signaling cascades, such as the Ras/MAPK and PI3K/AKT pathways, that drive cancer cell proliferation and survival.[6] In specific cancers like HCC, this compound also shows direct antiproliferative activity by inhibiting activated FGFR signaling and the phosphorylation of its substrate, FRS2α.[3]

In Vitro Models

Cell Line Models

A variety of human cancer cell lines are utilized to study this compound's effects across different malignancies. The choice of cell line is critical, as sensitivity can vary significantly based on the underlying genetic drivers of the cancer type.

Table 1: Common In Vitro Cell Line Models for this compound Research

| Cancer Type | Cell Line | Key Characteristics / Sensitivity | Citation(s) |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Huh-7, Hep3B, JHH-7 | Sensitive, often with activated FGF signaling. | [7] |

| PLC/PRF/5, Li-7 | Generally less sensitive or resistant. | [8] | |

| SNU-398, SNU-449 | Used to study FGF and EGFR pathway interactions. | [9][10] | |

| HepG2 | Common model for general cytotoxicity studies. | [11] | |

| Thyroid Cancer | TPC-1 (Papillary) | Used for generating this compound-resistant models. | [12] |

| RO82-W-1 (Differentiated) | Sensitive; overexpresses FGFR1. | [13] | |

| TT (Medullary) | Sensitive; harbors RET C634W mutation. | [13] | |

| 8505C, SW1736 (Anaplastic) | Used to study effects on highly aggressive thyroid cancer. | [14][15][16] |

| Endothelial Cells | HUVEC | Human Umbilical Vein Endothelial Cells used for angiogenesis (tube formation) assays. |[17] |

This compound-Resistant Cell Line Models

Understanding acquired resistance is a major focus of this compound research. Resistant cell lines are typically developed by exposing parental, sensitive cell lines to gradually increasing concentrations of this compound over several months.[11][12] This process selects for cells that have developed mechanisms to evade the drug's effects.

Key Experimental Protocols (In Vitro)

This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).

-

Cell Seeding: Seed cells (e.g., 2,000-10,000 cells/well) in 96-well plates and incubate overnight to allow for attachment.[18]

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0 to 50 µM).[14] Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[18]

-

Viability Assessment: Add a viability reagent such as MTT or CCK-8 to each well and incubate according to the manufacturer's instructions.[18][19]

-

Data Acquisition: Measure the absorbance using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.[20]

This assay assesses the anti-angiogenic potential of this compound.

-

Plate Coating: Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed HUVECs onto the matrix-coated wells in media containing various concentrations of this compound or vehicle control.[21]

-

Incubation: Incubate for 6-18 hours, allowing endothelial cells to form capillary-like structures (tubes).

-

Imaging: Visualize and capture images of the tube network using a microscope.

-

Analysis: Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops. A reduction in these parameters indicates anti-angiogenic activity.

Quantitative Data Summary (In Vitro)

Table 2: Representative IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

|---|---|---|---|

| Parental Cells | |||

| TT | Medullary Thyroid Cancer | 0.078 | [13] |

| Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23 | [7] |

| HuH-7 | Hepatocellular Carcinoma | 0.42 - 3.5 | [7][22] |

| RO82-W-1 | Differentiated Thyroid Cancer | 3.8 | [13] |

| AF | Anaplastic Thyroid Cancer | 8.2 | [14] |

| 8305C | Anaplastic Thyroid Cancer | 18.0 | [14] |

| ATC (Primary) | Anaplastic Thyroid Cancer | 19.0 | [14] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 23.1 | [22] |

| Resistant Cells | |||

| rHuh-7 | This compound-Resistant HCC | 50.3 | [22] |

| rPLC | this compound-Resistant HCC | 59.7 |[22] |

In Vivo Models

In vivo models are indispensable for evaluating the systemic efficacy, pharmacodynamics, and toxicity of this compound in a more complex biological environment.

Xenograft and Patient-Derived Xenograft (PDX) Models

The most common in vivo approach involves implanting human tumor cells or patient tumor tissue into immunodeficient mice.

-

Cell Line-Derived Xenografts (CDX): Established by subcutaneously injecting cultured cancer cells into mice. These models are highly reproducible and useful for initial efficacy screening.[8][9][13]

-

Patient-Derived Xenografts (PDX): Created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[23][24] PDX models better retain the heterogeneity and molecular characteristics of the original human tumor, making them powerful tools for translational research and predicting clinical response.[23][24][25][26]

Table 3: Common In Vivo Models for this compound Research

| Model Type | Cancer Type | Cell Line / Source | Mouse Strain | Citation(s) |

|---|---|---|---|---|

| CDX | Hepatocellular Carcinoma | Hep3B2.1-7, SNU-398 | Nude (BALB/c nu/nu) | [9] |

| CDX | Hepatocellular Carcinoma | Huh-7 | Nude | [5][8] |

| CDX | Thyroid Cancer (DTC, MTC, ATC) | Various Cell Lines | Nude | [13] |

| CDX | Anaplastic Thyroid Cancer | AF Cells | Nude (CD nu/nu) | [14] |

| PDX | Gastric Cancer | Patient Tumors | Nude (Foxn1nu), NSG |[23][24][26] |

Key Experimental Protocols (In Vivo)

-

Cell/Tissue Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-8 x 10^6 cells) or implant a small fragment of patient tumor tissue into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[8][11]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[9][27]

-

Randomization: Randomize mice into treatment (this compound) and control (vehicle) groups.

-

Drug Administration: Administer this compound orally via gavage, typically once daily. Doses can range from 3 mg/kg to 100 mg/kg depending on the model and study objective.[9][21][28]

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = 0.5 × (Length × Width²).[28]

-

Endpoint: Continue treatment for a defined period (e.g., 14-21 days).[23][28] At the end of the study, sacrifice the mice and excise the tumors for further analysis.

-

Analysis: Compare the tumor growth curves and final tumor weights between treated and control groups. Perform immunohistochemistry (IHC) on tumor sections to assess markers like CD31 (microvessel density) and Ki-67 (proliferation).[9][13]

Quantitative Data Summary (In Vivo)

Table 4: Summary of this compound Efficacy in Preclinical In Vivo Models

| Cancer Type | Model | This compound Dose (mg/kg) | Outcome | Citation(s) |

|---|---|---|---|---|

| Gastric Cancer | PDX | Not specified | Mean %Δ tumor volume: -33% (vs. 190% in vehicle) | [23][24][26] |

| HCC | Hep3B2.1-7 Xenograft | 3 - 30 | Significant, dose-dependent tumor growth inhibition | [9] |

| HCC | SNU-398 Xenograft | 10, 30 | Significant tumor growth inhibition | [9] |

| Pancreatic Cancer | KP-1/VEGF Xenograft | 1 - 100 | Significant, dose-dependent tumor growth inhibition | [27][29] |

| Various Cancers | 7 Xenograft Models | 100 | Tumor shrinkage (>10%) in 4 of 7 models |[29] |

Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of this compound. These are often measured in serum or plasma from clinical trial participants or animal models.

Table 5: Key Pharmacodynamic Biomarkers for this compound Activity

| Biomarker | Change with this compound | Biological Significance | Citation(s) |

|---|---|---|---|

| VEGF | Increase | Reflects successful blockade of VEGFRs, leading to a compensatory rise in the ligand. | [30][31][32][33] |

| FGF23 / FGF19 | Increase | Indicates target engagement and inhibition of the FGFR pathway. | [30][31][32][33] |

| ANG2 (Angiopoietin-2) | Decrease | Associated with anti-angiogenic effects and correlates with tumor shrinkage. | [30][32] |

| sTie2 | Decrease | Soluble form of the Tie2 receptor; decrease is linked to anti-angiogenic response. |[32] |

Analyses from clinical studies, such as the REFLECT trial, have shown that this compound treatment leads to significant increases in serum VEGF, FGF19, and FGF23, and that these changes can be correlated with tumor response.[30][31][33] Higher baseline levels of angiogenic factors like VEGF and ANG2 may be prognostic for shorter overall survival, highlighting their importance in patient stratification.[30][31]

Conclusion

The study of this compound relies on a diverse array of in vitro and in vivo models that are critical for elucidating its multi-faceted mechanism of action, defining its spectrum of activity, and investigating mechanisms of resistance. Standardized cell-based assays provide essential data on potency and cellular effects, while sophisticated xenograft and PDX models offer invaluable insights into anti-tumor efficacy and pharmacodynamics in a systemic context. The continued refinement and application of these models, coupled with robust biomarker analysis, will be paramount for optimizing this compound's clinical use and developing effective combination therapies for patients with advanced cancer.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of Action (MOA) of LENVIMA® (this compound) [lenvimahcp.com]

- 3. mims.com [mims.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. This compound inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sophoridine suppresses this compound‐resistant hepatocellular carcinoma growth by inhibiting RAS/MEK/ERK axis via decreasing VEGFR2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. mdpi.com [mdpi.com]

- 16. The Tyrosine Kinase Inhibitor this compound Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. This compound, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 24. This compound inhibits the growth of gastric cancer patient-derived xenografts generated from a heterogeneous population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. This compound, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antiproliferative Effect of this compound on Human Liver Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. vascularcell.com [vascularcell.com]

- 30. Pharmacodynamic Biomarkers Predictive of Survival Benefit with this compound in Unresectable Hepatocellular Carcinoma: From the Phase III REFLECT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

- 32. ascopubs.org [ascopubs.org]

- 33. Pharmacodynamic Biomarkers Predictive of Survival Benefit with this compound in Unresectable Hepatocellular Carcinoma: From the Phase III REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenvatinib: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics

This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, as characterized in various animal models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational oncology research.

Mechanism of Action

This compound is an oral receptor tyrosine kinase (RTK) inhibitor that selectively targets several signaling pathways implicated in pathogenic angiogenesis, tumor growth, and cancer progression. Its primary mechanism involves the inhibition of the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3.[1][2][3] By blocking the VEGF/VEGFR signaling pathway, this compound potently inhibits tumor angiogenesis, a critical process for tumor growth and metastasis.[4][5]

In addition to its antiangiogenic effects, this compound also inhibits other RTKs, including Fibroblast Growth Factor (FGF) receptors FGFR1, 2, 3, and 4, the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the proto-oncogenes KIT and RET.[1][2][3] This multi-targeted approach allows this compound to simultaneously suppress various cellular processes essential for cancer cell proliferation and survival.[1][4] The inhibition of these pathways blocks downstream signal transduction cascades such as Ras/MAPK and PI3K/AKT, leading to reduced tumor cell growth and induction of apoptosis.[4]

Pharmacokinetics in Animal Models

Cross-species pharmacokinetic studies have been conducted in mice, rats, dogs, and monkeys to characterize the absorption, distribution, metabolism, and excretion of this compound.[6][7] These studies are crucial for predicting human pharmacokinetics and establishing safe and effective dosing for first-in-human trials.

Experimental Protocols

A generalized workflow for these nonclinical PK studies is outlined below. Specific parameters vary between studies and species.

-

Animals: Studies typically use common laboratory strains of ICR mice, Sprague-Dawley (SD) rats, Beagle dogs, and Cynomolgus monkeys.[6][8]

-

Dosing Formulation: For intravenous administration, this compound is often dissolved in a solution like 5% glucose.[6] For oral administration, it is prepared as a suspension in water.[6][9]

-

Administration: Intravenous doses are administered via an appropriate vein (e.g., tail vein in mice, cephalic vein in dogs and monkeys).[6] Oral doses are given by gavage.[6][9]

-

Sample Collection: Blood samples are collected serially at multiple time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.[6]

-

Bioanalysis: Plasma concentrations of this compound are determined using validated analytical methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[6][8]

Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters of this compound following intravenous and oral administration in various animal models. This compound generally exhibits relatively low clearance and a low volume of distribution across species.[6][7] Oral bioavailability is moderate to high, ranging from approximately 64% to 78% in the species tested.[6][7] In mice and rats, the pharmacokinetics were found to be nearly linear at oral doses from 3 to 30 mg/kg.[6][7]

Table 1: Pharmacokinetic Parameters of this compound after a Single 3 mg/kg Intravenous (IV) Dose

| Parameter | Mouse | Rat | Dog | Monkey |

| CL (mL/h/kg) | 20.3 | 11.2 | 10.3 | 4.8 |

| Vdss (L/kg) | 0.82 | 0.63 | 0.76 | 0.44 |

| t1/2 (h) | 5.3 | 6.0 | 7.4 | 10.0 |

| AUCinf (ng·h/mL) | 147,700 | 267,900 | 291,300 | 625,000 |

| Source: Data compiled from Mizuo H, et al. Sci Rep. 2023.[6] |

Table 2: Pharmacokinetic Parameters of this compound after a Single Oral (PO) Dose

| Dose (mg/kg) | Parameter | Mouse | Rat | Dog | Monkey |

| 3 | Cmax (ng/mL) | 9,900 | 18,300 | 15,300 | 44,700 |

| Tmax (h) | 0.5 | 1.0 | 2.0 | 2.0 | |

| AUCinf (ng·h/mL) | 94,600 | 209,000 | 225,800 | 400,000 | |

| F (%) | 64.0 | 78.0 | 77.5 | 64.0 | |

| 10 | Cmax (ng/mL) | 32,700 | 66,200 | N/A | N/A |

| Tmax (h) | 0.5 | 1.0 | N/A | N/A | |

| AUCinf (ng·h/mL) | 338,300 | 750,000 | N/A | N/A | |

| 30 | Cmax (ng/mL) | 98,300 | 221,000 | N/A | N/A |

| Tmax (h) | 1.0 | 2.0 | N/A | N/A | |

| AUCinf (ng·h/mL) | 1,223,300 | 2,526,700 | N/A | N/A | |

| Source: Data compiled from Mizuo H, et al. Sci Rep. 2023.[6][10] |

Abbreviations: CL, total body clearance; Vdss, volume of distribution at steady state; t1/2, terminal half-life; AUCinf, area under the plasma concentration-time curve from time zero to infinity; Cmax, maximum plasma concentration; Tmax, time to reach Cmax; F, bioavailability; N/A, not available.

Pharmacodynamics in Animal Models

The antitumor efficacy of this compound has been demonstrated in a wide range of preclinical cancer models, including cell line-derived xenografts and patient-derived xenografts (PDX). These studies confirm the in vivo activity of this compound against various tumor types, consistent with its mechanism of action.

Experimental Protocols

Efficacy studies typically involve implanting human tumor cells or tissues into immunodeficient mice, followed by treatment with this compound or a vehicle control.

-

Animal Models: Immunodeficient mice, such as nude, NOD-SCID, or NSG mice, are commonly used to host human tumor xenografts.[11][12][13]

-

Tumor Implantation: Human cancer cell lines (e.g., for thyroid, hepatocellular carcinoma) or patient-derived tumor fragments are implanted subcutaneously.[12][13]

-

Treatment Regimen: Once tumors reach a specified volume (e.g., 100-300 mm³), mice are randomized into groups and treated orally, once daily, with this compound at doses ranging from 3 to 100 mg/kg or a vehicle control.[12][14]

-

Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. The primary efficacy endpoint is often tumor growth inhibition (TGI) or the relative change in tumor volume compared to the control group.[15]

-

Pharmacodynamic Biomarkers: At the end of the study, tumors are often resected for biomarker analysis. Antiangiogenic activity is assessed by measuring microvessel density (MVD) via immunohistochemical staining for the endothelial cell marker CD31.[12] Target engagement is confirmed by measuring the phosphorylation status of downstream signaling proteins like FRS2 and Erk via Western blot.[16]

Pharmacodynamic Data

This compound has demonstrated significant, dose-dependent antitumor and antiangiogenic activity across various preclinical models.

Table 3: Summary of this compound Antitumor Activity in Xenograft Models

| Cancer Type | Animal Model | Cell Line / PDX | Dose (mg/kg, PO) | Efficacy Outcome | Reference |

| Differentiated Thyroid | Nude Mouse | Multiple | 10 - 100 | Significant tumor growth inhibition; Reduced MVD | [12] |

| Anaplastic Thyroid | Nude Mouse | Multiple | 10 - 100 | Significant tumor growth inhibition; Reduced MVD | [12] |

| Anaplastic Thyroid | Athymic Mouse | 8305C | 3, 10, 30, 100 | Dose-dependent inhibition of tumor growth | [14] |

| Hepatocellular | Nude Mouse | PLC/PRF/5 | N/A | Potent reduction in MVD | [16] |

| Hepatocellular | Nude Mouse | Hep3B2.1-7, SNU-398 | N/A | Tumor growth inhibition; Decreased p-FRS2 & p-Erk | [16] |

| Gastric | Nude/NSG Mouse | PDX | N/A | Mean %Δvtumor: -33% (this compound) vs. 190% (Vehicle) | [11][17] |

Abbreviations: PO, orally; MVD, microvessel density; PDX, patient-derived xenograft; p-FRS2, phosphorylated FGF-receptor substrate 2α; p-Erk, phosphorylated extracellular signal-regulated kinase; %Δvtumor, percent tumor volume change.

These preclinical findings highlight this compound's potent dual activity in inhibiting tumor angiogenesis and directly suppressing tumor cell signaling pathways. The robust dataset from these animal models has been instrumental in guiding the clinical development of this compound and establishing its role as an effective therapy for several types of advanced cancers.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mims.com [mims.com]

- 4. This compound: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 5. qingmupharm.com [qingmupharm.com]

- 6. Cross-species comparison in nonclinical pharmacokinetics of this compound by a simple HPLC with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Differences in the pharmacokinetics and steady-state blood concentrations of orally administered this compound in adult and juvenile rats [frontiersin.org]

- 9. Differences in the pharmacokinetics and steady-state blood concentrations of orally administered this compound in adult and juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the growth of gastric cancer patient-derived xenografts generated from a heterogeneous population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Lenvatinib's Dual Inhibition of VEGFR and FGFR Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in various malignancies, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2][3][4] Its potent anti-tumor and anti-angiogenic effects are primarily attributed to the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFR1-3) and fibroblast growth factor receptors (FGFR1-4).[3][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in disrupting the VEGFR and FGFR signaling pathways. It includes a compilation of quantitative data from preclinical studies, detailed representative experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows.

Introduction: The Rationale for Dual Pathway Inhibition

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[7] The VEGF-VEGFR and FGF-FGFR signaling axes are two of the most critical pathways driving tumor angiogenesis.[1][8]

-

VEGF/VEGFR Pathway: The binding of VEGF ligands to their receptors on endothelial cells activates downstream signaling, promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[3][8]

-

FGF/FGFR Pathway: This pathway is also a key regulator of angiogenesis and can act as a compensatory mechanism when the VEGFR pathway is inhibited.[1][8] Activation of FGFR signaling can promote resistance to anti-VEGF therapies.

By simultaneously targeting both the VEGFR and FGFR pathways, this compound offers a more comprehensive blockade of tumor angiogenesis, potentially overcoming resistance mechanisms and leading to more potent anti-tumor effects.[1][2] this compound also exhibits inhibitory activity against other receptor tyrosine kinases (RTKs) implicated in oncogenesis, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[3][9]

Mechanism of Action: A Multi-Targeted Kinase Inhibitor

This compound exerts its therapeutic effects by binding to the ATP-binding pocket of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[8][10] Co-crystal structure analysis has revealed a distinct (Type V) binding mode to VEGFR2, which contributes to its potent and selective inhibition.[2][10][11] This unique interaction involves both the ATP-binding site and a neighboring allosteric region, leading to a rapid association rate and a relatively slow dissociation rate.[10]

Inhibition of the VEGFR Signaling Pathway

This compound potently inhibits VEGFR1, VEGFR2, and VEGFR3.[7] Inhibition of VEGFR2, the primary mediator of VEGF-driven angiogenesis, blocks the phosphorylation of key downstream signaling molecules such as Akt and extracellular signal-regulated kinase (Erk)1/2.[7] This disruption leads to the inhibition of endothelial cell proliferation and tube formation, crucial steps in angiogenesis.[7]

Inhibition of the FGFR Signaling Pathway

This compound also demonstrates potent inhibitory activity against FGFR1, 2, 3, and 4.[3] The FGF/FGFR axis is not only involved in angiogenesis but can also directly drive tumor cell proliferation in certain cancer types.[2][8] By inhibiting FGFR, this compound can exert a dual effect: suppressing angiogenesis and directly inhibiting the growth of tumor cells that are dependent on FGF signaling.[2] Furthermore, inhibition of the FGFR pathway by this compound has been shown to reactivate interferon-gamma (IFNγ) signaling in tumor cells, which may enhance anti-tumor immunity, particularly when combined with immune checkpoint inhibitors.[9][12]

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize the quantitative data on this compound's inhibitory activity from various preclinical studies.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Inhibition Parameter | Value (nM) | Reference(s) |

| VEGFR1 (Flt-1) | Ki | 1.3 | [7] |

| IC50 | 22 | [13] | |

| VEGFR2 (KDR) | Ki | 0.74 | [7] |

| IC50 | 4.0 | [13] | |

| VEGFR3 (Flt-4) | Ki | 0.71 | [7] |

| IC50 | 5.2 | [13] | |

| FGFR1 | Ki | 22 | [7] |

| IC50 | 46 | [13] | |

| FGFR2 | Ki | 8.2 | [7] |

| IC50 | 27 | [14] | |

| FGFR3 | Ki | 15 | [7] |

| IC50 | 52 | [14] | |

| FGFR4 | IC50 | 43 | [14] |

| PDGFRα | IC50 | 51 | [13] |

| KIT | Ki | 11 | [7] |

| RET | Ki | 1.5 | [7] |

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values represent the potency of the drug. Lower values indicate greater potency.

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Stimulant | Parameter | Value | Reference(s) |

| Cell Proliferation | HUVEC | VEGF | IC50 | 3.4 nM | [7] |

| HUVEC | bFGF | IC50 | - | [7] | |

| Tube Formation | HUVEC | VEGF | IC50 | 2.7 nM | [7] |

| HUVEC | bFGF | IC50 | 7.3 nM | [1][15] | |

| HUVEC | VEGF + bFGF | IC50 | 12.6 nM | [1][15] | |

| VEGFR2 Phosphorylation | HUVEC | VEGF | IC50 | 0.25 nM | [7] |

| Cell Proliferation | Hep3B2.1-7 (HCC) | - | IC50 | 0.23 µM | [13] |

| Cell Proliferation | HuH-7 (HCC) | - | IC50 | 0.42 µM | [13] |

| Cell Proliferation | 8505C (ATC) | - | IC50 | 24.26 µM | [16] |

| Cell Proliferation | TCO1 (ATC) | - | IC50 | 26.32 µM | [16] |

HUVEC: Human Umbilical Vein Endothelial Cells; HCC: Hepatocellular Carcinoma; ATC: Anaplastic Thyroid Cancer.

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Tumor Model | Dosing | Outcome | Reference(s) |

| KP-1/VEGF (Pancreatic) | 1-100 mg/kg | Significant tumor growth inhibition | [7] |

| KP-1/VEGF (Pancreatic) | 1-100 mg/kg | 80-86% reduction in Microvessel Density (MVD) | [7] |

| KP-1/FGF (Pancreatic) | 10-30 mg/kg | Significant inhibition of in vivo angiogenesis | [7] |

| RAG (Murine RCC) | 10 mg/kg | Increased STAT1 phosphorylation and PD-L1 expression | [9] |

| HCC Models | - | Significant antitumor and antiangiogenic activities | [16] |

RCC: Renal Cell Carcinoma.

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

Caption: this compound's dual inhibition of VEGFR and FGFR signaling pathways.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for an anti-angiogenic agent like this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are synthesized from standard methodologies and may require optimization for specific laboratory conditions.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the phosphorylation activity of purified VEGFR and FGFR kinases.

-

Plate Coating: Coat a 96-well microplate with a kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.

-

Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.

-

Kinase Reaction:

-

Prepare a reaction mixture containing kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA), ATP at a concentration near its Km, and the purified recombinant kinase (e.g., VEGFR2, FGFR1).

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Add the kinase reaction mixture to initiate the reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Detection:

-

Wash the plate to remove the reaction mixture.

-

Add a primary antibody that specifically detects the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate for 1 hour.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

HUVEC Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

-

Plate Preparation: Thaw a basement membrane extract (BME), such as Matrigel, on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate and allow it to polymerize by incubating at 37°C for 30-60 minutes.

-

Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to approximately 80% confluency. Harvest the cells and resuspend them in a low-serum medium.

-

Assay Setup:

-

Prepare a cell suspension of HUVECs (1-2 x 10⁴ cells/well).

-

In separate tubes, pre-treat the cell suspensions with various concentrations of this compound or vehicle control.

-

Add the appropriate angiogenic stimulant (e.g., 20 ng/mL VEGF and/or 20 ng/mL bFGF) to the wells, except for the negative control.

-

Seed the treated HUVEC suspension onto the solidified BME layer.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Imaging and Analysis:

-

Visualize the formation of tubular networks using an inverted light microscope.

-

Capture images from several random fields for each well.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an appropriate plugin).

-

Calculate the percent inhibition relative to the stimulated control and determine the IC₅₀ value.

-

Cell Proliferation Assay (CCK-8/WST-8 based)

This colorimetric assay measures cell viability and proliferation by quantifying the metabolic activity of cells.

-

Cell Seeding: Seed tumor cells or HUVECs into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.2, 0.4, 1.0 µM) or vehicle control. For HUVECs, the medium should also contain an angiogenic stimulus like VEGF.

-

Incubation: Incubate the plate for a specified period (e.g., 72 to 144 hours).[17][18]

-

Assay Reaction: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the WST-8 tetrazolium salt to a colored formazan product.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell proliferation relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of proliferation against the log of this compound concentration.

In Vivo Murine Xenograft Model

This model evaluates the antitumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HuH-7 cells in 100 µL PBS) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomly assign mice to treatment groups (e.g., vehicle control, this compound).

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) once daily at the desired dose (e.g., 10 mg/kg).

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

-

Endpoint and Analysis:

-

Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control.

-

Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for microvessel density (CD31 staining) or Western blotting for target protein phosphorylation.

-

Conclusion

This compound is a potent multi-kinase inhibitor that effectively targets key drivers of tumor angiogenesis, the VEGFR and FGFR pathways. Its unique binding kinetics and dual inhibitory action provide a robust mechanism for suppressing tumor growth, as demonstrated by extensive preclinical quantitative data. The experimental protocols detailed herein represent the standard methodologies used to characterize the anti-angiogenic and anti-tumor properties of such targeted therapies. This comprehensive understanding of this compound's mode of action is crucial for its continued development and for identifying patient populations most likely to benefit from this therapy.

References

- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 3. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. mdpi.com [mdpi.com]

- 7. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 9. promega.com [promega.com]

- 10. Immunomodulatory Effects of this compound Plus Anti-Programmed Cell Death Protein 1 in Mice and Rationale for Patient Enrichment in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]

- 13. promocell.com [promocell.com]

- 14. apexbt.com [apexbt.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Antitumor and Antiangiogenic Activities of this compound in Mouse Xenograft Models of Vascular Endothelial Growth Factor-Induced Hypervascular Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

Off-Target Effects of Lenvatinib in Preclinical Models: An In-depth Technical Guide

Introduction

Lenvatinib is a multi-kinase inhibitor approved for the treatment of several types of cancer, including differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).[1][2] Its primary mechanism of action is the potent inhibition of vascular endothelial growth factor receptors (VEGFR1-3), which are crucial for angiogenesis, the process of new blood vessel formation that is vital for tumor growth.[3][4] However, this compound's anti-cancer activity is not solely dependent on its anti-angiogenic properties. It also inhibits a range of other receptor tyrosine kinases (RTKs) that are implicated in tumor proliferation and progression.[4][5]

This technical guide provides a comprehensive overview of the off-target effects of this compound observed in preclinical models. For the purpose of this guide, "off-target" refers to the inhibition of kinases other than the primary VEGFR targets, which contributes to this compound's broad-spectrum activity and its distinct efficacy and toxicity profile. We will delve into its inhibitory profile against various kinases, the resultant impact on cellular signaling pathways, and the methodologies used to elucidate these effects.

Off-Target Kinase Profile of this compound

This compound's unique therapeutic profile is a result of its ability to engage multiple oncogenic and pro-angiogenic pathways. Beyond VEGFRs, it potently inhibits Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), the KIT proto-oncogene, and the Rearranged during Transfection (RET) proto-oncogene.[1][6][7] This multi-targeted nature allows it to simultaneously suppress tumor cell proliferation and tumor angiogenesis.[8]

The inhibitory activity of this compound against this panel of kinases has been quantified in various preclinical studies, typically through cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric used to measure the potency of a drug in inhibiting a specific biological or biochemical function.

Quantitative Inhibitory Activity of this compound Against Key Kinase Targets

| Kinase Target | IC50 (nmol/L) | Reference |

| VEGFR1 (FLT1) | 22 | [8] |

| VEGFR2 (KDR) | 4 | [8] |

| VEGFR3 (FLT4) | 5.2 | [8] |

| FGFR1 | 46 | [8] |

| FGFR2 | 35 | [9] |

| FGFR3 | 77 | [9] |

| PDGFRα | 51 | [6] |

| PDGFRβ | 39 | [10] |

| KIT | 71 | [1] |

| RET | 31 | [6] |

This table summarizes representative IC50 values from preclinical cell-free kinase assays. Actual values may vary depending on the specific experimental conditions.

Affected Signaling Pathways and Cellular Effects

The inhibition of these "off-target" kinases by this compound disrupts several critical signaling cascades within cancer cells and the tumor microenvironment, leading to a dual effect of anti-proliferation and anti-angiogenesis.

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR axis is a key pathway in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. This compound's inhibition of FGFR1-4 has been shown to suppress tumor growth directly.[11] In preclinical thyroid cancer models, for instance, this compound inhibited the bFGF-induced phosphorylation of FGFR1 and its downstream effectors FRS2, MEK, and ERK in cell lines that overexpress FGFR1.[7] This demonstrates a direct anti-proliferative effect mediated by FGFR blockade.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF)/PDGFR pathway plays a significant role in the proliferation of stromal cells and pericytes, which are essential components of the tumor microenvironment that support tumor vasculature.[10] this compound's inhibition of PDGFRβ, in particular, targets pericytes, leading to a reduction in tumor vascularization.[10] Preclinical studies have shown that this compound strongly inhibits pericyte viability by down-regulating the MAPK, pAKT, and p-p70S6-kinase pathways downstream of PDGFR-β.[10]

RET and KIT Signaling Pathways

Mutations and fusions of the RET proto-oncogene are oncogenic drivers in medullary and papillary thyroid cancers.[7] this compound has demonstrated direct antitumor activity by inhibiting the phosphorylation of mutated RET in preclinical MTC models.[7][8] Similarly, the inhibition of KIT, another RTK involved in various malignancies, contributes to this compound's anti-proliferative effects.[1]

Detailed Experimental Protocols

The characterization of this compound's off-target effects relies on a combination of in vitro and in vivo preclinical assays.

In Vitro Kinase Inhibition Assays

Objective: To determine the IC50 values of this compound against a panel of purified kinases.

Methodology (Example: ELISA-based assay):

-

Plate Coating: 96-well plates are coated with a substrate specific to the kinase of interest.

-

Kinase Reaction: The purified recombinant kinase is added to the wells along with ATP and varying concentrations of this compound (typically a serial dilution). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

Detection: The reaction is stopped, and a primary antibody specific to the phosphorylated substrate is added.

-

Signal Quantification: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate. The resulting colorimetric signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Data Analysis: The signal intensity is plotted against the this compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Cellular Proliferation Assays

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology (Example: MTT Assay):

-

Cell Seeding: Cancer cells (e.g., 2,000-5,000 cells/well) are seeded into 96-well plates and allowed to adhere overnight.[12]

-

Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).[12][13]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blotting for Phospho-protein Analysis

Objective: To determine if this compound inhibits the phosphorylation of specific downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described for proliferation assays.

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., phospho-ERK) and the total form of the protein (as a loading control).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

Analysis: The band intensities for the phosphorylated protein are normalized to the total protein to determine the extent of inhibition.[7]

In Vivo Tumor Xenograft Models

Objective: To evaluate the antitumor and anti-angiogenic efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1][8]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at specified doses (e.g., 10, 30, 100 mg/kg).[7] The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint and Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised.

-

Analysis:

-

Antitumor Activity: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

-

Anti-angiogenic Activity: Tumors are processed for immunohistochemical analysis. Microvessel density (MVD) is quantified by staining for an endothelial cell marker, such as CD31.[7]

-

Conclusion

In preclinical models, this compound demonstrates a complex pharmacological profile characterized by the potent inhibition of VEGFRs and a range of other key oncogenic RTKs, including FGFR, PDGFR, RET, and KIT. These so-called "off-target" effects are integral to its mechanism of action, providing a dual blockade against tumor angiogenesis and direct tumor cell proliferation. The elucidation of these activities through a combination of enzymatic, cellular, and in vivo assays has been crucial for understanding its broad clinical efficacy. This multi-targeted profile, however, also likely contributes to its unique spectrum of observed side effects, such as hypertension and proteinuria, which are common class effects of VEGFR inhibitors, as well as other toxicities that may be linked to the inhibition of its other targets.[1][14] A thorough understanding of this off-target profile is essential for researchers and drug development professionals seeking to optimize its therapeutic potential and develop novel combination strategies.

References

- 1. This compound, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: A Promising Molecular Targeted Agent for Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The molecular interaction pattern of this compound enables inhibition of wild-type or kinase-mutated FGFR2-driven cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Targets PDGFR-β Pericytes and Inhibits Synergy With Thyroid Carcinoma Cells: Novel Translational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound suppresses cancer stem-like cells in HCC by inhibiting FGFR1-3 signaling, but not FGFR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The multiple‐kinase inhibitor this compound inhibits the proliferation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for Lenvatinib in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of Lenvatinib dosage and administration in mouse xenograft models, offering detailed protocols and quantitative data to guide researchers in their preclinical studies.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects by simultaneously targeting multiple signaling pathways crucial for tumor growth and angiogenesis. The inhibition of VEGFR, FGFR, and PDGFRα disrupts downstream signaling cascades, including the Ras/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to decreased cell proliferation, survival, and angiogenesis.

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways involved in tumor growth and angiogenesis.

This compound Dosage and Administration in Mouse Xenograft Models

The optimal dosage of this compound can vary depending on the tumor type, the specific cell line used, and the overall health of the animal model. The following tables summarize reported dosages from various preclinical studies. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) for a specific mouse strain and experimental conditions.

Table 1: this compound Dosages in Subcutaneous Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Frequency | Reference |

| Thyroid Cancer (Differentiated) | RO82-W-1 | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [4] |

| Thyroid Cancer (Anaplastic) | 8505C | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [4] |

| Thyroid Cancer (Medullary) | TT | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [4] |

| Hepatocellular Carcinoma | HuH-7 | Nude | 0.2 mg/day (~10 mg/kg) | Oral Gavage | Once Daily | [4] |

| Hepatocellular Carcinoma | PLC/PRF/5 | Nude | 3, 10, 30 | Oral Gavage | Once Daily | [5] |

| Renal Cell Carcinoma | A-498 | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [6] |

| Endometrial Cancer | HEC-1A | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [6] |

Table 2: this compound Dosages in Orthotopic Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Frequency | Reference |

| Hepatocellular Carcinoma | Hep3B | Nude | 10 | Oral Gavage | Once Daily | [4] |

| Pancreatic Cancer | PANC-1 | Nude | 30, 100 | Oral Gavage | Twice Daily | [4] |

Experimental Protocols

The following protocols provide a general framework for conducting xenograft studies with this compound. These should be adapted to the specific requirements of the research question and institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Caption: A typical workflow for a this compound xenograft study, from preparation to endpoint analysis.

This compound Formulation

This compound is typically administered as a suspension via oral gavage.

Materials:

-

This compound mesylate powder

-

Vehicle (e.g., sterile water, 0.5% methylcellulose, or a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.

-

Weigh the this compound powder accurately and place it in a sterile conical tube.

-

Add the chosen vehicle to the tube. A common vehicle is sterile water for injection.[7] Some protocols may use a suspension agent like methylcellulose to ensure uniformity.

-

Vortex the mixture vigorously for 5-10 minutes until a homogenous suspension is formed.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

Prepare the suspension fresh daily before administration to ensure stability and accurate dosing.

Animal Handling and Tumor Implantation

Materials:

-

Immunocompromised mice (e.g., Nude, SCID)

-

Tumor cells in sterile PBS or culture medium

-

Syringes and needles (appropriate gauge for subcutaneous or orthotopic injection)

-

Anesthetic (if required for orthotopic implantation)

-

Calipers

Procedure:

-

Acclimatize the animals to the facility for at least one week before the start of the experiment.

-

For subcutaneous xenografts, inject the tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of the mouse.

-

For orthotopic xenografts, follow a surgical procedure approved by the IACUC to implant the tumor cells into the target organ.

-

Monitor the animals regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

This compound Administration (Oral Gavage)

Materials:

-

This compound suspension

-

Oral gavage needles (flexible or rigid, appropriate size for mice)

-

Syringes

Procedure:

-

Gently restrain the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate depth for gavage needle insertion.

-

Fill the syringe with the correct volume of this compound suspension based on the mouse's body weight.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the suspension.

-

Observe the mouse for a few minutes after administration to ensure there are no signs of distress.

Monitoring and Endpoint

Procedure:

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the animals daily for any clinical signs of distress, such as changes in behavior, appetite, or appearance.

-

Continue treatment for the duration specified in the experimental design or until the tumors in the control group reach the predetermined endpoint size.

-

At the end of the study, euthanize the mice according to IACUC-approved methods.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, qPCR).

Conclusion

These application notes provide a foundation for utilizing this compound in mouse xenograft models. Adherence to detailed and consistent protocols is crucial for obtaining reproducible and reliable data. Researchers should always work in accordance with their institution's animal welfare guidelines and consult relevant literature for model-specific optimizations. The provided data and protocols are intended to serve as a starting point for the rational design of preclinical studies investigating the efficacy of this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of Action (MOA) of LENVIMA® (this compound) [lenvimahcp.com]

- 3. This compound: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor and Antiangiogenic Activities of this compound in Mouse Xenograft Models of Vascular Endothelial Growth Factor-Induced Hypervascular Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Protocol for Lenvatinib treatment in cell culture studies

Application Notes: Lenvatinib in Cell Culture Studies

Introduction

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting critical signaling pathways essential for cancer cell proliferation and survival. By binding to the ATP binding site of VEGFR2 and adjacent regions, it effectively blocks downstream signaling.[3] The primary mechanisms include:

-

Anti-Angiogenesis: this compound potently inhibits VEGFR and FGFR signaling pathways, which are master regulators of tumor angiogenesis.[5][6][7] By blocking these pathways, this compound disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to tumors.[1][2]

-

Inhibition of Tumor Growth: Beyond its anti-angiogenic properties, this compound directly inhibits the proliferation of malignant cells by targeting other RTKs like FGFR, PDGFRα, RET, and KIT.[2][3] This disrupts downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which are vital for cell growth, proliferation, and survival.[5]

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the inhibitory concentrations of this compound across various cancer cell lines as reported in literature.

Table 1: IC₅₀ Values of this compound in Kinase Assays

| Target Kinase | IC₅₀ (nmol/L) | Ki (nmol/L) |

| VEGFR1 (FLT1) | 4.7[8] | 1.3[9] |

| VEGFR2 (KDR) | 3.0[8], 4[10] | 0.74[9] |

| VEGFR3 (FLT4) | 2.3[8], 5.2[10] | 0.71[9] |

| FGFR1 | 61[8], 46[10] | 22[9], 221[8] |

| FGFR2 | 27[8] | 8.2[8][9] |

| FGFR3 | 52[8] | 15[9], 151[8] |

| FGFR4 | 43[8] | - |

| PDGFRα | 29[8], 51[10] | - |

| RET | 6.4[8] | 1.5[8][9] |

| KIT | 85[8] | 11[8][9] |

Table 2: Anti-proliferative Activity (IC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| TT | Medullary Thyroid Carcinoma | 0.078[11] |

| RO82-W-1 | Differentiated Thyroid Carcinoma | 3.8[11] |

| Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23[10] |

| HuH-7 | Hepatocellular Carcinoma | 0.42[10] |

| JHH-7 | Hepatocellular Carcinoma | 0.64[10] |